![molecular formula C19H21NO3S2 B2378233 (4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448124-55-7](/img/structure/B2378233.png)
(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C19H21NO3S2 and its molecular weight is 375.5. The purity is usually 95%.
The exact mass of the compound (4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Conversely, electron-deficient cyclic enolates suppress the TICT process, resulting in relatively intense emission .
- 2-Acetyl-4-methylthiophene is a versatile building block in organic synthesis, used to create more complex molecules. Its applications extend to pharmaceuticals, agrochemicals, and materials science .
Photophysical Properties and Fluorescent Dyes
Chemical Synthesis and Derivatives
Mechanism of Action
Target of Action
The primary targets of this compound are the Janus kinases (JAKs), specifically JAK1 and JAK2 . JAKs are a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . They play a crucial role in the regulation of specific inflammatory genes and adaptive immune responses .
Mode of Action
The compound, also known as a JAK1/JAK2 degrader (JAPT), operates through a mechanism based on Proteolysis-Targeting Chimeras (PROTACs) . JAPT induces the ubiquitination and degradation of JAK1/JAK2 by leveraging E3 ligase . This leads to the effective inhibition of inflammatory cytokine release, thereby alleviating inflammation .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By degrading JAK1/JAK2, it significantly inhibits Type I, II, and III adaptive immunity . This is achieved by reducing the phosphorylation of STAT proteins, which are downstream effectors in the JAK-STAT pathway .
Result of Action
The degradation of JAK1/JAK2 by the compound leads to a significant reduction in the severity of AD, as evidenced by the clearance of skin lesions and improvement in the SCORAD (Scoring Atopic Dermatitis) score . This demonstrates the therapeutic potential of JAPT in treating AD .
Action Environment
The unique structure of the skin can limit the efficacy of locally applied JAK inhibitors in treating AD . The use of japt, a protac-based compound, provides a promising low-frequency and low-dose treatment method for ad
properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-13-9-18(24-12-13)19(21)20-14-7-8-15(20)11-17(10-14)25(22,23)16-5-3-2-4-6-16/h2-6,9,12,14-15,17H,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEDGZPBSWKCPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone |
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